molecular formula C18H32O2 B12301230 Sebaleic Acid-d19

Sebaleic Acid-d19

Cat. No.: B12301230
M. Wt: 299.6 g/mol
InChI Key: UQQPKQIHIFHHKO-RGCKZHBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sebaleic Acid-d19 is a deuterium-labeled version of Sebaleic Acid. Deuterium is a stable isotope of hydrogen, and its incorporation into Sebaleic Acid allows for precise tracking and quantification of the compound in metabolic studies. Sebaleic Acid itself is a fatty acid found in human sebum, hair, and nails .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sebaleic Acid-d19 is synthesized by incorporating deuterium into Sebaleic Acid. The process involves the hydrogenation of Sebaleic Acid in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: Sebaleic Acid-d19 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sebaleic Acid-d19 is widely used in scientific research, including:

    Metabolic Studies: Used as an internal standard for the quantification of Sebaleic Acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    Lipid Biochemistry: Helps in studying the metabolism and function of fatty acids in biological systems.

    Pharmaceutical Research: Used in the development of drugs targeting lipid metabolism and related disorders .

Mechanism of Action

Sebaleic Acid-d19 exerts its effects by acting as a tracer in metabolic studies. The deuterium label allows for precise tracking of the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and molecular targets involved in fatty acid metabolism .

Comparison with Similar Compounds

Uniqueness: Sebaleic Acid-d19 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .

Properties

Molecular Formula

C18H32O2

Molecular Weight

299.6 g/mol

IUPAC Name

(5Z,8Z)-10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-nonadecadeuteriooctadeca-5,8-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20)/b11-10-,14-13-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

UQQPKQIHIFHHKO-RGCKZHBCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCCCCCC=CCC=CCCCC(=O)O

Origin of Product

United States

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